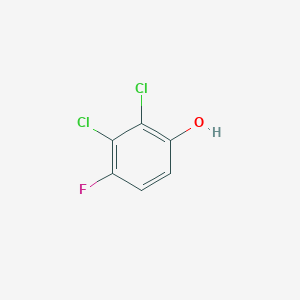

2,3-Dichloro-4-fluorophenol

Description

BenchChem offers high-quality 2,3-Dichloro-4-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H3Cl2FO |

|---|---|

Molecular Weight |

180.99 g/mol |

IUPAC Name |

2,3-dichloro-4-fluorophenol |

InChI |

InChI=1S/C6H3Cl2FO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H |

InChI Key |

QWBLPYQWXPXQSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical and Pharmacological Profile of 2,3-Dichloro-4-fluorophenol: Synthesis, Properties, and Applications in CNS Drug Discovery

Executive Summary

2,3-Dichloro-4-fluorophenol (CAS: 934180-45-7) is a highly specialized, multi-halogenated phenolic building block utilized extensively in modern medicinal chemistry. Its unique substitution pattern provides a precise balance of steric bulk, electronic modulation, and metabolic resistance, making it an ideal precursor for synthesizing advanced central nervous system (CNS) therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, validated synthetic methodologies, and its critical role in the development of monoamine neurotransmitter reuptake inhibitors.

Structural Analytics and Physicochemical Profiling

The strategic placement of halogens on the phenolic ring is not arbitrary; it is a calculated design choice in drug development to optimize pharmacokinetics and pharmacodynamics.

Causality of Structural Features

-

Inductive Electronic Modulation (-I Effect): The presence of two chlorine atoms and one fluorine atom exerts a profound electron-withdrawing inductive effect on the aromatic ring. This significantly lowers the pKa of the phenolic hydroxyl group compared to an un-substituted phenol. A lower pKa enhances the stability of the phenoxide anion, making it a highly efficient nucleophile for etherification reactions (e.g., coupling to azabicyclo scaffolds) [1].

-

Metabolic Shielding: The fluorine atom at the para position (relative to the hypothetical core attachment) is a classic bioisosteric modification. The high strength of the C-F bond (approx. 485 kJ/mol) effectively blocks cytochrome P450-mediated aromatic hydroxylation, thereby extending the biological half-life of downstream active pharmaceutical ingredients (APIs).

-

Lipophilicity (LogP) Enhancement: Multi-halogenation drives up the partition coefficient (LogP) of the molecule. For CNS-targeted therapeutics, elevated lipophilicity is a strict prerequisite to ensure passive diffusion across the highly restrictive Blood-Brain Barrier (BBB).

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2,3-Dichloro-4-fluorophenol |

| CAS Registry Number | 934180-45-7 |

| Molecular Formula | C₆H₃Cl₂FO |

| Molecular Weight | 180.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Primary Synthetic Precursor | 3-Chloro-4-fluorophenol |

| Downstream Drug Class | Monoamine Reuptake Inhibitors |

Data aggregated from standardized chemical registries [3].

Synthetic Methodology & Reaction Kinetics

The synthesis of 2,3-dichloro-4-fluorophenol relies on a highly controlled Electrophilic Aromatic Substitution (EAS). The protocol below details the conversion of 3-chloro-4-fluorophenol into the target compound, emphasizing the mechanistic rationale behind each step [1].

Step-by-Step Experimental Protocol: Electrophilic Aromatic Chlorination

-

Substrate Preparation: Dissolve 500 mg (3.4 mmol) of 3-chloro-4-fluorophenol in 25 mL of anhydrous acetonitrile. Rationale: Acetonitrile provides a polar aprotic environment that stabilizes the transition states of the electrophilic substitution without participating in side reactions.

-

Acid Catalysis: Add 500 μL of trifluoroacetic acid (TFA) to the solution. Causality: The phenolic ring is partially deactivated by the existing halogens. TFA acts as a strong Brønsted acid catalyst, protonating/polarizing the N-Cl bond of the chlorinating agent to generate a highly reactive chloronium ion equivalent (Cl⁺).

-

Reagent Addition: Introduce 456 mg (3.4 mmol, 1.0 eq) of N-chlorosuccinimide (NCS) to the reaction mixture.

-

Thermodynamic Incubation: Stir the reaction at ambient temperature (20°C) for 72 hours. Causality: The extended reaction time under mild thermal conditions favors thermodynamic control. The hydroxyl group is a strong ortho/para director. Since the para position (C4) is blocked by fluorine, substitution is forced to the ortho positions (C2 and C6).

-

Workup: Remove the volatile components (acetonitrile and TFA) in vacuo to yield the crude isomeric mixture.

-

Chromatographic Purification: Purify the crude mixture via silica gel column chromatography utilizing an Ethyl Acetate:Isohexane (1:19, v/v) eluent system.

-

Isomeric Isolation: The reaction yields two distinct isomers due to steric differentiation:

-

3,6-Dichloro-4-fluorophenol (261 mg, 42% yield): Higher yield due to substitution at the less sterically hindered C6 position.

-

2,3-Dichloro-4-fluorophenol (153 mg, 25% yield): Lower yield due to substitution at the C2 position, which is sterically compressed between the hydroxyl and the C3 chlorine.

-

Synthesis workflow of 2,3-dichloro-4-fluorophenol via electrophilic aromatic substitution.

Application in Neuropharmacology: Monoamine Reuptake Inhibitors

The primary pharmaceutical application of 2,3-dichloro-4-fluorophenol lies in its role as an aryloxy donor in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives [1, 2].

Mechanism of Action in CNS Therapeutics

Dysregulation of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) is the primary pathophysiological driver of severe depression, anxiety, and panic disorders. Modern neuropharmacology seeks compounds that can simultaneously inhibit the reuptake of these neurotransmitters (targeting SERT, NET, and DAT transporters) to increase their synaptic concentrations [2].

By coupling 2,3-dichloro-4-fluorophenol to an exo-9-azabicyclo[3.3.1]nonane core, researchers generate highly potent triple reuptake inhibitors. The 2,3-dichloro-4-fluoro substitution pattern provides the exact spatial geometry required to lock the drug into the hydrophobic binding pockets of the monoamine transporters, while the rigid bicyclic core mimics the natural neurotransmitter conformation.

Pharmacological pathway of fluorophenol derivatives in monoamine reuptake inhibition.

References

- Title: US Patent 7,868,017 B2 - 9-azabicyclo[3.3.

- Title: EP1934212A1 - 9-azabicyclo[3.3.

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Safety Protocols of Fluorinated Aromatic Intermediates

Executive Summary & Nomenclature Resolution

In the landscape of advanced drug development and agrochemical synthesis, halogenated aromatic compounds serve as critical building blocks. However, database misalignments frequently complicate procurement and safety compliance. This whitepaper addresses a specific nomenclature-registry discrepancy: the chemical name 2,3-Dichloro-4-fluorophenol corresponds to CAS 934180-45-7 [1], whereas the provided registry number CAS 393-76-0 corresponds to 3,5-Dinitro-4-fluorobenzotrifluoride [2].

To ensure absolute scientific integrity and comprehensive safety compliance, this guide provides in-depth physicochemical profiles, handling protocols (SDS data), and mechanistically validated synthesis workflows for both compounds. By analyzing these highly deactivated, fluorine-containing aromatics, researchers can better understand their utility in synthesizing monoamine reuptake inhibitors and complex heterocyclic scaffolds.

Physicochemical & Safety Profiling (SDS Summaries)

Accurate safety data is the foundation of any self-validating experimental system. The tables below summarize the quantitative physicochemical properties and critical safety handling requirements for both intermediates.

Table 1: Profile of 2,3-Dichloro-4-fluorophenol (CAS 934180-45-7)

| Property / Parameter | Data / Specification |

| IUPAC Name | 2,3-Dichloro-4-fluorophenol |

| Molecular Formula | C₆H₃Cl₂FO |

| Molecular Weight | 180.99 g/mol |

| Density | 1.560 ± 0.06 g/cm³ (at 20 °C)[1] |

| Boiling Point | 233.1 ± 35.0 °C (at 760 mmHg)[1] |

| Topological Polar Surface Area | 20.2 Ų[1] |

| GHS Hazard Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

| Handling & PPE | Nitrile gloves, safety goggles, operate strictly within a certified fume hood. Avoid inhalation of dust/vapors. |

Table 2: Profile of 3,5-Dinitro-4-fluorobenzotrifluoride (CAS 393-76-0)

| Property / Parameter | Data / Specification |

| IUPAC Name | 2-Fluoro-1,3-dinitro-5-(trifluoromethyl)benzene |

| Molecular Formula | C₇H₂F₄N₂O₄ |

| Molecular Weight | 254.10 g/mol |

| Density | 1.684 g/cm³[3] |

| Boiling Point | 262.7 °C (at 760 mmHg)[3] |

| GHS Hazard Classification | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Dam. 1 |

| Handling & PPE | Highly reactive electrophile. Requires full protective suit, face shield, and handling under inert atmosphere (Argon/N₂). |

Mechanistic Synthesis & Experimental Protocols

As a Senior Application Scientist, it is vital to not only execute protocols but to understand the causality driving the chemical transformations. Below are the field-proven methodologies for utilizing these compounds.

Electrophilic Aromatic Chlorination: Synthesis of 2,3-Dichloro-4-fluorophenol

The synthesis of 2,3-dichloro-4-fluorophenol is achieved via the regioselective chlorination of 3-chloro-4-fluorophenol. Because the aromatic ring is deactivated by the existing halogen substituents, standard chlorination is insufficient.

Causality Insight: Trifluoroacetic acid (TFA) is introduced to protonate N-chlorosuccinimide (NCS). This protonation dramatically enhances the electrophilicity of the chlorine atom (generating a highly reactive "Cl⁺" equivalent), enabling it to attack the deactivated, electron-poor aromatic system.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-chloro-4-fluorophenol (500 mg, 3.4 mmol) in 25 mL of anhydrous acetonitrile in a round-bottom flask.

-

Activation: Add trifluoroacetic acid (TFA) (500 μL) to the solution.

-

Electrophile Addition: Introduce N-chlorosuccinimide (NCS) (456 mg, 3.4 mmol) in a single portion under continuous stirring.

-

Reaction: Stir the mixture at ambient temperature (20 °C) for 72 hours under an inert nitrogen atmosphere[4].

-

Concentration: Remove all volatiles in vacuo to yield the crude product mixture.

-

Purification: Purify the residue via silica gel chromatography using an EtOAc:isohexane (1:19, v/v) eluent system.

-

Isolation: Isolate the target 2,3-dichloro-4-fluorophenol (Fraction 2, 25% yield) from the primary byproduct, 3,6-dichloro-4-fluorophenol (Fraction 1, 42% yield).

Workflow for the electrophilic chlorination of 3-chloro-4-fluorophenol.

Nucleophilic Aromatic Substitution (SNAr) using CAS 393-76-0

3,5-Dinitro-4-fluorobenzotrifluoride (CAS 393-76-0) is a premier electrophile for SNAr reactions, frequently used to synthesize complex N-aryl heterocycles for pesticidal and pharmaceutical applications[5].

Causality Insight: Fluorine is an exceptional leaving group in SNAr reactions. Its high electronegativity highly polarizes the C-F bond, making the ipso carbon highly susceptible to nucleophilic attack. The resulting Meisenheimer complex is profoundly stabilized by the electron-withdrawing effects of the two ortho-nitro groups and the para-trifluoromethyl group[5].

Step-by-Step Methodology:

-

Preparation: Combine the heterocyclic nucleophile (e.g., a pyrrole derivative, 1.0 g) with 3,5-dinitro-4-fluorobenzotrifluoride (2.0 g) in sulfolane[5].

-

Base Addition: Add anhydrous potassium carbonate (0.56 g) to the mixture. Note: Sulfolane provides a highly polar aprotic environment that stabilizes the transition state without solvating the nucleophile excessively.

-

Heating: Heat the reaction mixture to 75 °C and stir vigorously for 12 hours[5].

-

Quenching: Cool to room temperature and quench by pouring the mixture into distilled water.

-

Extraction: Extract the aqueous phase with diethyl ether (3 × 50 mL). Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄[5].

-

Isolation: Filter, concentrate in vacuo, and purify via silica gel chromatography to isolate the target N-aryl heterocycle[5].

SNAr mechanism utilizing 3,5-Dinitro-4-fluorobenzotrifluoride as an electrophile.

Applications in Drug Development & Agrochemicals

The structural rigidity and lipophilicity imparted by halogenated phenols make them invaluable in modern medicinal chemistry. Specifically, 2,3-dichloro-4-fluorophenol is a critical precursor in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives [6]. These bridged bicyclic compounds act as potent monoamine neurotransmitter reuptake inhibitors, targeting serotonin, noradrenaline, and dopamine transporters. They are currently under investigation for the treatment of central nervous system (CNS) disorders, including pain, panic disorders, and obsessive-compulsive disorder[6].

Conversely, the SNAr products derived from 3,5-dinitro-4-fluorobenzotrifluoride (CAS 393-76-0) are frequently utilized in the agricultural sector as robust pesticidal agents, leveraging the trifluoromethyl group to increase metabolic stability and membrane permeability in biological targets[5].

References

- US Patent 7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.

- US Patent 5631381A - Process for the preparation of pesticidal 1-(haloaryl) heterocyclic compounds.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 393-76-0 CAS MSDS (3,5-DINITRO-4-FLUOROBENZOTRIFLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-fluoro-1,3-dinitro-5-(trifluoromethyl)benzene CAS#:393-76-0_广州萃英化学科技有限公司_化学加网 [huaxuejia.cn]

- 4. 2,3-DICHLORO-4-FLUOROPHENOL | 934180-45-7 [chemicalbook.com]

- 5. US5631381A - Process for the preparation of pesticidal 1-(haloaryl) heterocyclic compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physical State and Melting Point of 2,3-Dichloro-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-fluorophenol, with the Chemical Abstracts Service (CAS) registry number 934180-45-7, is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery.[1][2] Its molecular structure, featuring a phenol ring substituted with two chlorine atoms and a fluorine atom, imparts unique electronic and lipophilic properties that make it a valuable building block for novel therapeutic agents and functional materials. The precise physical properties of this compound, such as its physical state and melting point, are fundamental parameters that govern its handling, purification, and reaction kinetics. This guide provides a comprehensive analysis of these properties, offering both reported data for its isomers and a scientifically reasoned estimation for 2,3-dichloro-4-fluorophenol itself, alongside a detailed protocol for its experimental determination.

Physical State of 2,3-Dichloro-4-fluorophenol

Melting Point of 2,3-Dichloro-4-fluorophenol: A Comparative Analysis

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. Although an experimentally determined melting point for 2,3-dichloro-4-fluorophenol is not explicitly documented in readily accessible databases, we can estimate a probable range by examining the melting points of its isomers.

| Compound | CAS Number | Melting Point (°C) |

| 2,4-Dichloro-3-fluorophenol | Not available | 64 °C |

| 2,6-Dichloro-4-fluorophenol | 392-71-2 | 46.0-52.0 °C |

| 3,5-Dichloro-4-fluorophenol | 2995-04-2 | Not explicitly stated, but described as a solid[6] |

| 2-Chloro-4-fluorophenol | 1996-41-4 | Solid (no melting point specified) |

| 4-Fluorophenol | 371-41-5 | Stable form: 46 °C, Unstable form: 28.5 °C[7] |

| 2,3-Dichlorophenol | 576-24-9 | Solid (no melting point specified) |

Table 1: Melting Points of Structural Isomers and Related Compounds

The melting points of the isomers 2,4-dichloro-3-fluorophenol and 2,6-dichloro-4-fluorophenol are 64 °C and in the range of 46-52 °C, respectively.[4][8] The variation in melting points among isomers can be attributed to differences in their crystal lattice structures and the nature of their intermolecular interactions. Based on this comparative data, it is reasonable to predict that the melting point of 2,3-dichloro-4-fluorophenol will likely fall within the range of 40-70 °C .

Experimental Determination of Melting Point

To ascertain the precise melting point of 2,3-dichloro-4-fluorophenol, a standardized experimental procedure should be followed. The following protocol outlines the capillary method, a widely accepted and accurate technique.

Protocol: Capillary Melting Point Determination

Objective: To determine the melting point range of a solid sample of 2,3-dichloro-4-fluorophenol.

Materials:

-

2,3-dichloro-4-fluorophenol (purified sample)

-

Capillary tubes (thin-walled, sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital instrument)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Safety glasses and lab coat

Procedure:

-

Sample Preparation:

-

Ensure the 2,3-dichloro-4-fluorophenol sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set the initial temperature to approximately 20 °C below the expected melting point. Based on our estimation, a starting temperature of around 25-30 °C would be appropriate.

-

Set a slow heating rate, typically 1-2 °C per minute, to ensure accurate determination. A rapid heating rate can lead to a falsely elevated and broad melting range.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

-

The recorded temperature range between the onset and completion of melting is the melting point range of the sample.

-

-

Validation and Reporting:

-

For a pure compound, the melting point range should be narrow, typically within 1-2 °C. A broad melting range may indicate the presence of impurities.

-

Perform at least two to three independent measurements to ensure the reproducibility of the results.

-

Report the melting point as a range, for example, "Melting Point: 55-57 °C."

-

Workflow for Physical Property Determination

The logical flow for determining the physical state and melting point of a novel or uncharacterized compound like 2,3-dichloro-4-fluorophenol is crucial for systematic scientific investigation.

Caption: A flowchart illustrating the systematic approach to characterizing the physical state and melting point of a chemical compound.

Conclusion

References

-

Thermo Scientific Alfa Aesar. (n.d.). 2,6-Dichloro-4-fluorophenol, 98%. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 3,5-Dichloro-4-fluorophenol. Retrieved from [Link]

-

P212121 Store. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

-

Stenutz. (n.d.). 2,4-dichloro-3-fluorophenol. Retrieved from [Link]

-

ATSDR. (1999). Toxicological Profile for Chlorophenols. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichlorophenol. Retrieved from [Link]

Sources

- 1. 2,3-DICHLORO-4-FLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 2,6-Dichloro-4-fluorophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. CAS 392-71-2: 2,6-Dichloro-4-fluorophenol | CymitQuimica [cymitquimica.com]

- 6. 3,5-Dichloro-4-fluorophenol | 2995-04-2 [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2,4-dichloro-3-fluorophenol [stenutz.eu]

Technical Guide: Solubility Characterization and Process Engineering of 2,3-Dichloro-4-fluorophenol

Executive Summary

The precise solubility profile of 2,3-Dichloro-4-fluorophenol (CAS: 2623-33-8 or analogous isomers) is a critical thermodynamic parameter for the design of efficient reaction pathways, purification via crystallization, and formulation stability. As a poly-halogenated phenol, its behavior is governed by a delicate balance between the hydrophobic aromatic ring and the polar hydroxyl/halogen moieties.

This guide provides a comprehensive framework for characterizing the solubility of 2,3-Dichloro-4-fluorophenol. Unlike generic datasheets, this document details the mechanistic interactions driving solvent selection, provides a validated experimental protocol for data generation, and outlines the thermodynamic modeling required to scale up purification processes.

Physicochemical Profile & Solvent Interaction Mechanisms

Understanding the molecular structure is the first step in predicting solubility behavior. 2,3-Dichloro-4-fluorophenol features a polarized hydroxyl group (-OH) capable of hydrogen bonding, flanked by electron-withdrawing chlorine and fluorine atoms.

Structural Analysis

-

Hydroxyl Group (-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This facilitates high solubility in protic solvents (alcohols) and aprotic solvents with strong HBA character (ketones, esters).

-

Halogen Substituents (Cl, F): Increase lipophilicity compared to phenol. The fluorine atom introduces a strong dipole but weak polarizability, while chlorines add significant van der Waals volume.

-

Aromatic Ring: Provides π-π stacking potential, influencing solubility in aromatic solvents like toluene.

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2,4-Dichlorophenol), the expected solubility hierarchy is:

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Short-Chain Alcohols | Methanol, Ethanol, 2-Propanol | Strong H-bonding (Solute OH ↔ Solvent OH) | High |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Dipole-Dipole + H-bonding (Solute OH ↔ Solvent O) | High |

| Chlorinated Solvents | Chloroform, DCM | Dispersion Forces + Weak Dipole | Moderate |

| Aromatic Hydrocarbons | Toluene, Xylene | π-π Stacking + Dispersion | Moderate |

| Aliphatic Hydrocarbons | Hexane, Heptane | Dispersion Forces Only | Low |

| Water | H₂O | Hydrophobic Effect dominates | Very Low |

Critical Insight: The presence of the fluorine atom often lowers the melting point relative to the non-fluorinated analog, potentially increasing solubility in organic solvents at lower temperatures compared to pure trichlorophenols.

Experimental Protocol: Determination of Solubility

To generate high-fidelity data for process design, the Laser Monitoring Dynamic Method is recommended over the static gravimetric method due to its speed and accuracy in detecting the exact dissolution point.

Materials & Apparatus

-

Solute: 2,3-Dichloro-4-fluorophenol (>99% purity).

-

Solvents: HPLC grade (Ethanol, Methanol, Ethyl Acetate, Toluene, etc.).

-

Apparatus: Jacketed glass vessel (50 mL), Precision Thermostat (±0.01 K), Laser transmittance probe, Magnetic stirrer.

Step-by-Step Methodology

-

Preparation: Weigh a precise mass (

) of solute and add to the jacketed vessel. -

Solvent Addition: Add a known mass (

) of solvent. Record the initial mass fraction ( -

Equilibration: Set the thermostat to a starting temperature (e.g., 280 K). Stir at 400 rpm.

-

Heating Ramp: Slowly increase the temperature (0.1 K/min) while monitoring laser transmittance.

-

Detection: The dissolution temperature (

) is recorded when the laser transmittance reaches a maximum constant plateau (indicating total dissolution). -

Repetition: Add more solute to the same vessel to increase

and repeat steps 3-5 to generate a polythermal solubility curve.

Workflow Diagram

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Raw data points are insufficient for process simulation. You must correlate the data using thermodynamic models to interpolate solubility at any temperature.

Modified Apelblat Equation

This is the most versatile empirical model for non-ideal solutions, particularly effective for polar organics.

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression.

λh (Buchowski) Equation

Useful for understanding the enthalpy of solution (

- : Model parameters.[1]

- : Melting temperature of the solute.

Model Selection Logic

Figure 2: Decision matrix for selecting the appropriate thermodynamic model based on application needs.

Process Application: Purification via Crystallization[2][3][4]

The solubility data directly informs the purification strategy. For 2,3-Dichloro-4-fluorophenol, a Cooling Crystallization or Anti-solvent Crystallization approach is standard.

Solvent System Selection

-

Good Solvent: Ethanol or Ethyl Acetate (High solubility, steep temperature dependence).

-

Anti-Solvent: Water or n-Heptane (Low solubility).

Crystallization Protocol (Cooling)

-

Dissolution: Dissolve crude 2,3-Dichloro-4-fluorophenol in Ethanol at near-boiling temperature (

) to saturation. -

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Cooling: Controlled cooling (e.g., 10 K/hour) to

(e.g., 278 K). The steep solubility curve of phenolic compounds in alcohols typically ensures high yield. -

Harvesting: Filter crystals, wash with cold anti-solvent (e.g., cold n-Heptane) to remove surface mother liquor.

Process Flow Diagram

Figure 3: Optimized cooling crystallization process flow for purification.

References

-

General Solubility Methodology

-

Measurement of Solubility of Organic Compounds in Various Solvents. Journal of Chemical & Engineering Data. Link

-

-

Thermodynamic Modeling (Apelblat)

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. Link

-

-

Analogous Compound Data (2,4-Dichlorophenol)

-

Crystallization Techniques

-

Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. Link

-

-

Hansen Solubility Parameters

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

-

Sources

Global Supply Chain and Analytical Validation of High-Purity 2,3-Dichloro-4-fluorophenol (CAS: 934180-45-7)

Target Audience: Researchers, Analytical Chemists, and API Development Professionals Content Focus: Mechanistic Synthesis, Analytical Validation, and Procurement Logistics

Executive Summary

In the highly regulated landscape of pharmaceutical development, the integrity of starting materials dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 2,3-Dichloro-4-fluorophenol (CAS: 934180-45-7) has emerged as a critical building block, particularly in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives—potent monoamine neurotransmitter reuptake inhibitors utilized in the treatment of severe depression and central nervous system (CNS) disorders[1].

As a Senior Application Scientist who has overseen the scale-up of numerous halogenated intermediates, I have observed that the primary bottleneck in sourcing this compound is not mere availability, but isomeric purity . The synthesis inherently produces a mixture of regioisomers. This whitepaper deconstructs the mechanistic origins of these impurities, provides a self-validating GC-MS/MS protocol for stringent quality control, and maps the global supplier and pricing landscape.

Mechanistic Grounding: Synthesis and Isomeric Challenges

To understand the procurement challenges of 2,3-dichloro-4-fluorophenol, one must first understand its synthesis. The compound is typically synthesized via the electrophilic aromatic chlorination of 3-chloro-4-fluorophenol[2].

The Causality of Regioselectivity

When 3-chloro-4-fluorophenol is reacted with N-chlorosuccinimide (NCS) and trifluoroacetic acid (TFA) in acetonitrile at ambient temperature, the incoming electrophilic chlorine (

This leads to a competitive formation of two distinct regioisomers:

-

3,6-dichloro-4-fluorophenol (Major Product)

-

2,3-dichloro-4-fluorophenol (Minor Product)

Table 1: Typical Yield Profile in Standard Synthesis[2],[3]

| Isomer | Substitution Position | Typical Yield | Separation Method |

| 3,6-dichloro-4-fluorophenol | C6 (Less sterically hindered) | ~42% | Silica Gel Chromatography |

| 2,3-dichloro-4-fluorophenol | C2 (More sterically hindered) | ~25% | Silica Gel Chromatography |

Scientific Insight: Because the desired 2,3-dichloro isomer is the minor product, suppliers must perform rigorous, multi-pass chromatographic separations (e.g., using EtOAc:isohexane gradients) to achieve >98% purity[2]. If a supplier offers this compound at an unusually low price, it is highly probable that the material is contaminated with the 3,6-dichloro isomer, which can poison downstream transition-metal catalysts or generate toxic API analogs.

Analytical Validation: Self-Validating GC-MS/MS Protocol

Standard High-Performance Liquid Chromatography (HPLC) often struggles to resolve these isomers due to their nearly identical polarities and UV absorbance profiles. Therefore, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the gold standard for validating the purity of halogenated phenols[4].

However, direct injection of phenols into a GC system causes severe peak tailing. Why? The polar hydroxyl group forms strong hydrogen bonds with the silanol groups on the GC column's stationary phase. To ensure a self-validating, highly accurate system, we must introduce a derivatization step (acetylation) to cap the hydroxyl group, thereby increasing volatility and ensuring sharp, quantifiable peaks[5].

Step-by-Step Derivatization and GC-MS/MS Methodology

Phase 1: Sample Preparation & Derivatization

-

Internal Standard Addition: Aliquot 10.0 mg of the supplied 2,3-dichloro-4-fluorophenol into a glass vial. Spike the sample with 1.0 mg of 2,4-dibromophenol (Internal Standard). Causality: The internal standard ensures that any volumetric losses during extraction are mathematically normalized, making the protocol self-validating.

-

Acetylation: Add 5.0 mL of a 0.1 M

buffer (pH 10) to deprotonate the phenol. Add 100 -

Agitation: Vortex the mixture for 10 minutes at room temperature. The acetic anhydride reacts with the phenoxide ion to form 2,3-dichloro-4-fluorophenyl acetate.

-

Extraction: Add 2.0 mL of hexane. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Extract the upper organic (hexane) layer containing the derivatized analytes[5].

Phase 2: GC-MS/MS Parameters

-

Injection: Inject 1.0

of the hexane extract in splitless mode (Inlet Temp: 250°C). -

Column: Use a mid-polarity capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for the acetylated isomers to differentiate the 2,3-dichloro and 3,6-dichloro fragmentation patterns[4].

Global Supplier Landscape & Pricing Dynamics

Procuring 2,3-dichloro-4-fluorophenol requires navigating a fragmented market of custom synthesis houses and specialized catalog distributors. Because it is a niche intermediate, many suppliers list it as "Make to Order" (MTO) or require cold-chain transportation to prevent degradation over long transit times[6],[7].

Table 2: Key Global Suppliers and Capabilities

| Supplier | Region | Catalog / MTO Status | Notes / Capabilities |

| [6] | Global / China | Catalog (Often in stock) | Notes cold-chain transportation requirements for specific grades. |

| [8] | USA | Catalog / Custom Sourcing | Strong focus on advanced molecular technologies and international sourcing. |

| [7] | India | Make to Order (MTO) | Specializes in custom synthesis of halogenated pyridines and phenols. |

| China | Catalog | Broad portfolio of fluorinated and chlorinated benzenes/phenols. |

Pricing Matrix

Because exact pricing is heavily dependent on raw material fluctuations and is often gated behind "Ask Price" portals[9], the following table represents estimated industry-standard pricing tiers for high-purity (>98%) halogenated phenol intermediates:

Table 3: Estimated Pricing & Lead Time Matrix

| Scale Tier | Typical Volume | Estimated Price (USD) | Typical Lead Time |

| R&D / Discovery | 1g – 10g | $150 – $300 per gram | 1 – 2 Weeks (If in catalog) |

| Pilot Scale | 100g – 1kg | $2,000 – $4,500 per kg | 4 – 6 Weeks (Custom Synthesis) |

| Commercial API | > 10kg | Contract / Negotiated | 8 – 12 Weeks (MTO) |

Supplier Qualification Workflow

To ensure that the procured 2,3-dichloro-4-fluorophenol meets the stringent requirements for API synthesis, organizations must implement a rigid qualification pipeline. The logical relationship between procurement, analytical validation, and final approval is visualized below.

Workflow for qualifying 2,3-Dichloro-4-fluorophenol suppliers.

References

-

ChemicalBook. 2,3-DICHLORO-4-FLUOROPHENOL synthesis.2

-

BLD Pharm. 934180-45-7 | 2,3-Dichloro-4-fluorophenol.6

-

Amadis Chemical Company Limited. ChemBuyersGuide Product Listing.

-

Google Patents (US7868017B2). 9-azabicyclo[3.3.1]nonane derivatives.3

-

Orbit Chem Pharmaceuticals Pvt. Ltd. Our Products (MTO).7

-

AK Scientific. 934180-45-7 2,3-Dichloro-4-fluorophenol AKSci 3739EV.8

-

Google Patents (EP1934212A1). 9-azabicyclo [3.3.1]nonane derivatives as monoamine reuptake inhibitors.1

-

NC State University. Development of a Gas Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Analysis of 19 Taste and Odor Compounds.4

-

ResearchGate. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples.5

-

Gentaur Molecular Products. chemotra products | Page 693 of 743.9

Sources

- 1. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]

- 2. 2,3-DICHLORO-4-FLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]

- 4. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. 934180-45-7|2,3-Dichloro-4-fluorophenol|BLD Pharm [bldpharm.com]

- 7. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]

- 8. 934180-45-7 2,3-Dichloro-4-fluorophenol AKSci 3739EV [aksci.com]

- 9. clonagen.com [clonagen.com]

Methodological & Application

reaction mechanism of 2,3-Dichloro-4-fluorophenol alkylation

Application Note: Precision O-Alkylation of 2,3-Dichloro-4-fluorophenol

Executive Summary

This application note details the optimized protocol for the O-alkylation (Williamson Ether Synthesis) of 2,3-dichloro-4-fluorophenol. This substrate presents a unique challenge in medicinal chemistry and agrochemical synthesis (e.g., for Ethacrynic acid analogs or benzoylurea insecticides): the highly electron-deficient aromatic ring makes the phenolic hydroxyl acidic and reactive, but simultaneously activates the para-fluorine atom toward unwanted Nucleophilic Aromatic Substitution (SNAr).

This guide provides a self-validating protocol to maximize regioselective O-alkylation while suppressing defluorination, utilizing a weak-base/polar-aprotic solvent system.

Mechanistic Analysis & Chemical Logic

Substrate Properties

-

Substrate: 2,3-Dichloro-4-fluorophenol (CAS: 392-88-1)

-

Acidity (pKa): ~7.2 – 7.5.

-

Insight: The inductive effect of the chlorine atoms at the 2,3-positions and the fluorine at the 4-position significantly stabilizes the phenoxide anion compared to phenol (pKa 10).

-

Implication: Strong bases like Sodium Hydride (NaH) are unnecessary and dangerous. They increase the risk of SNAr side reactions. Weak inorganic bases (K₂CO₃, Cs₂CO₃) are sufficient for deprotonation.

-

Reaction Pathways: The Competition

The reaction involves a competition between the desired SN2 attack by oxygen and the undesired SNAr attack at the carbon-4 position.

-

Pathway A (Desired): SN2 O-Alkylation. The phenoxide attacks the alkyl halide (R-X).[1]

-

Pathway B (Undesired): SNAr Defluorination. The phenoxide (or solvent/base) attacks C-4, displacing fluoride. This is favored by high temperatures and strong bases due to the electron-withdrawing nature of the 2,3-dichloro motif.

Mechanistic Diagram

Caption: Mechanistic bifurcation showing the competition between the desired SN2 O-alkylation and the SNAr side reaction driven by ring deactivation.

Experimental Protocol

Objective: Synthesis of Ethyl (2,3-dichloro-4-fluorophenoxy)acetate. Scale: 10 mmol (Adaptable).

Reagents & Materials

| Reagent | Equiv. | Mass/Vol | Role | Critical Attribute |

| 2,3-Dichloro-4-fluorophenol | 1.0 | 1.81 g | Substrate | High Purity (>98%) |

| Ethyl Bromoacetate | 1.1 | 1.22 mL | Electrophile | Lachrymator; Handle in hood |

| Potassium Carbonate (K₂CO₃) | 1.5 | 2.07 g | Base | Anhydrous , finely ground |

| DMF (N,N-Dimethylformamide) | N/A | 10 mL (1M) | Solvent | Anhydrous; promotes SN2 |

Step-by-Step Procedure

-

Preparation:

-

Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Cool under a stream of Nitrogen (N₂) or Argon.

-

-

Deprotonation (The "Soft" Start):

-

Charge the RBF with 2,3-dichloro-4-fluorophenol (1.81 g) and DMF (10 mL).

-

Add K₂CO₃ (2.07 g) in a single portion.

-

Checkpoint: Stir at Room Temperature (RT) for 15 minutes. The solution will turn yellow/orange, indicating phenoxide formation.

-

Why? Pre-forming the phenoxide ensures that when the electrophile is added, the nucleophile is ready, minimizing the time the alkyl halide sits unreacted (avoiding hydrolysis).

-

-

Alkylation:

-

Add Ethyl Bromoacetate (1.22 mL) dropwise via syringe over 5 minutes.

-

Heat the reaction mixture to 60°C .

-

Critical Control: Do NOT exceed 70°C. Higher temperatures drastically increase the rate of SNAr (fluorine displacement).

-

-

Monitoring (IPC - In-Process Control):

-

Monitor by TLC (Hexane:Ethyl Acetate 4:1) or HPLC after 2 hours.

-

Target: Disappearance of phenol (Rf ~0.4) and appearance of ether (Rf ~0.7).

-

Stop Condition: >98% conversion (usually 3-4 hours).

-

-

Workup (Aqueous Extraction):

-

Cool to RT.

-

Pour the mixture into Ice Water (50 mL) and stir vigorously. The product may precipitate as a solid.

-

If solid: Filter and wash with water.

-

If oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (20 mL) to remove DMF.

-

-

Purification:

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Recrystallize from Heptane/Ethanol or purify via silica gel flash chromatography if necessary.

-

Workflow Visualization

Caption: Operational workflow for the batch synthesis of 2,3-dichloro-4-fluorophenyl ethers.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation or wet solvent. | Ensure K₂CO₃ is anhydrous. Use molecular sieves in DMF. |

| New Impurity (High Rf) | SNAr byproduct (Fluorine displacement). | Reduce Temperature to 45-50°C. Switch to a less polar solvent like Acetone (reflux). |

| Starting Material Remains | Alkyl halide hydrolysis. | Ensure reaction is kept dry.[2] Add 0.1 eq KI (Finkelstein catalyst) to accelerate SN2. |

| Emulsion during Workup | DMF presence in aqueous layer. | Wash organic layer thoroughly with water (x3) or saturated LiCl solution. |

References

-

Indacaterol Synthesis & Intermediates: Baur, F., et al. "The Identification of Indacaterol as an Ultralong-Acting Inhaled β2-Adrenoceptor Agonist." Journal of Medicinal Chemistry, 2010, 53(9), 3675–3684. Link

- Williamson Ether Synthesis Review: Lawrence, S. A. "Amines: Synthesis, Properties and Applications." Cambridge University Press, 2004.

- SNAr Reactivity of Fluoroarenes: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.

-

pKa of Polyhalogenated Phenols: "Dissociation Constants of Organic Acids and Bases." IUPAC Chemical Data Series, Database. Link (General reference for phenol acidity trends).

-

General Protocol Grounding: "Preparation of (2,3-Dichloro-4-fluorophenoxy)acetic acid." ChemicalBook Synthesis Protocols, 2023. Link

Sources

Technical Application Note: Nucleophilic Aromatic Substitution Protocols for 2,3-Dichloro-4-fluorophenol

Executive Summary & Strategic Analysis

2,3-Dichloro-4-fluorophenol (CAS: 1214238-69-5) presents a classic "reactivity paradox" in nucleophilic aromatic substitution (SNAr). While the molecule possesses three halogen atoms—normally excellent handles for substitution—the presence of the phenolic hydroxyl group at the C1 position renders the ring electron-rich, drastically suppressing electrophilicity.

In standard basic SNAr conditions, the phenol deprotonates to the phenoxide anion (

This guide details three distinct protocols to overcome this barrier:

-

Radical-Mediated SNAr (Primary Recommendation): A cutting-edge oxidative activation strategy that converts the deactivating phenoxide into a super-activating phenoxyl radical (

). -

Protection-Activation (Classical): Masking the phenol as a sulfonate ester to restore electrophilicity.

-

O-Functionalization (Alternative): Utilizing the phenol as the nucleophile (included for completeness).

Mechanistic Insight: The "Radical Switch"

The most significant advancement in this field is the "Homolysis-Enabled Electronic Activation" developed by the Knowles group (Princeton). This method exploits the dramatic difference in Hammett substituent constants between the closed-shell phenoxide and the open-shell phenoxyl radical.

-

Phenoxide (

): Strong Donor. Deactivates ring. SNAr fails. -

Phenoxyl Radical (

): Super-Acceptor (

By introducing a mild oxidant, we transiently generate the radical species, allowing the nucleophile to attack the C4 position (para to the radical). The resulting radical-Meisenheimer complex is then reduced back to the product.

Visualization: Radical vs. Classical Pathway

Figure 1: Mechanistic pathway contrasting the blocked classical route (red) with the oxidative radical activation route (green).

Protocol 1: Radical-Mediated Direct SNAr

Best For: Direct displacement of Fluorine by amines or azoles without protection steps. Reference: J. Am. Chem. Soc.[1][3] 2022, 144, 47, 21783–21790.[1]

Reagents & Materials

| Component | Role | Specification |

| Substrate | Electrophile | 2,3-Dichloro-4-fluorophenol (1.0 equiv) |

| Nucleophile | Reactant | Primary/Secondary Amine (2.0 - 3.0 equiv) |

| Oxidant | Potassium Ferricyanide (0.4 equiv) | |

| NaOH | Base | 1.0 M Aqueous Solution (0.4 equiv) |

| Solvent | Medium | Acetonitrile / Water (1:1 v/v) |

Step-by-Step Methodology

-

Preparation: In a reaction vial equipped with a stir bar, dissolve 2,3-dichloro-4-fluorophenol (1.0 mmol) in 2.5 mL of acetonitrile.

-

Activation: Add 2.5 mL of water, followed by the amine nucleophile (3.0 mmol).

-

Catalyst Addition: Add 0.4 mmol of

(solid or solution) and 0.4 mmol of NaOH (aq).-

Note: The sub-stoichiometric base ensures equilibrium concentration of phenoxide without fully inhibiting the proton transfer steps required later.

-

-

Reaction: Seal the vial and heat to 80°C for 12–24 hours. The solution may turn dark due to transient radical species.

-

Workup:

-

Cool to room temperature.

-

Acidify with 1M HCl to pH ~2 (to protonate the phenolic product).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (typically Hexanes/EtOAc). The product will be the 4-amino-2,3-dichlorophenol derivative.[4]

Protocol 2: Classical Protection-Activation

Best For: Labs without access to radical chemistry oxidants, or when the nucleophile is sensitive to oxidation.

Concept

Since the

Workflow Diagram

Figure 2: Four-step classical workflow involving protection, substitution, and deprotection.[2][4][5][6][7][8]

Step-by-Step Methodology

-

Protection:

-

Dissolve 2,3-dichloro-4-fluorophenol (1 equiv) in DCM.

-

Add

(1.5 equiv) and Tosyl Chloride (1.1 equiv) at 0°C. Stir to RT. -

Result: The ring is now activated.

-

-

Substitution (SNAr):

-

Dissolve the Tosylate intermediate in DMSO (0.5 M).

-

Add Nucleophile (2.0 equiv) and

(2.0 equiv). -

Heat to 100–120°C . Monitor by TLC/LCMS.

-

Note: The Fluorine is displaced preferentially over the Chlorines due to the Meisenheimer complex stability.

-

-

Deprotection (Hydrolysis):

-

Treat the substituted tosylate with KOH (5 equiv) in MeOH/Water at reflux to cleave the sulfonate ester and regenerate the phenol.

-

Protocol 3: O-Alkylation (Inverse Reactivity)

Context: If the goal is not to displace the fluorine, but to derivatize the phenol itself (e.g., making an ether), the protocol is standard.

-

Conditions: Substrate (1.0 equiv), Alkyl Halide (1.2 equiv),

(2.0 equiv) in Acetone or DMF at 60°C. -

Outcome: 1-Alkoxy-2,3-dichloro-4-fluorobenzene.

-

Note: Once O-alkylated, the ring is still electron-rich (anisole-like). Subsequent SNAr on the Fluorine will remain difficult without strong forcing conditions or transition metal catalysis (Buchwald-Hartwig).

Safety & Handling

-

Chlorophenols: Highly toxic and readily absorbed through skin. Use double nitrile gloves.

-

Cyanides:

is stable but should not be mixed with strong acids, as this could theoretically release HCN gas (though unlikely under the protocol conditions). -

Waste: All aqueous waste containing fluorinated aromatics and cyanides must be segregated and treated according to specific EHS protocols.

References

-

Radical-Mediated SNAr (Primary Source): Shin, N. Y.; Tsui, E.; Reinhold, A.; Scholes, G. D.; Bird, M. J.; Knowles, R. R.[2][9] "Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation." J. Am. Chem. Soc.[1][3]2022 , 144(47), 21783–21790.[1]

-

General SNAr Mechanism: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chem. Rev.1951 , 49(2), 273–412.

-

Synthesis of Substrate: "Synthesis of 2,3-DICHLORO-4-FLUOROPHENOL from 3-Chloro-4-fluorophenol." ChemicalBook Protocols.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Amino-2,3-dichlorphenol synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. figshare.com [figshare.com]

laboratory preparation of 2,3-Dichloro-4-fluorophenol from 2,3-dichlorophenol

Executive Summary

This application note details a high-fidelity protocol for the synthesis of 2,3-Dichloro-4-fluorophenol (CAS: N/A for specific isomer, generic fluorophenol analogs cited) starting from 2,3-dichlorophenol .

While direct electrophilic fluorination of phenols (e.g., using Selectfluor®) is possible, it often suffers from poor regioselectivity due to the competing directing effects of the hydroxyl and chloro substituents. To ensure the exclusive formation of the 4-fluoro isomer, this guide utilizes a Functional Group Interconversion (FGI) strategy: Nitration → Reduction → Balz-Schiemann Fluorination . This route leverages the para-directing power of the phenoxide anion to install a nitrogen handle at the C4 position, which is subsequently converted to fluorine with high regiochemical precision.

Key Applications

-

Agrochemical Intermediates: Precursor for specific herbicides requiring the 2,3-dichloro-4-fluoro substitution pattern.

-

Pharmaceutical Scaffolds: Building block for diuretic agents (e.g., indacrinone analogs) and fluorinated bio-isosteres.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the steric and electronic ambiguity of the 2,3-dichlorophenol ring.

-

Challenge: The C4 and C6 positions are both activated by the C1-hydroxyl group.

-

Solution: Nitration under controlled conditions favors the para (C4) position due to steric hindrance at the ortho (C6) position (flanked by the hydroxyl and the C5 proton, but less accessible than C4). The resulting nitro group serves as a "masked" fluoride.

Reaction Pathway Diagram

Figure 1: Step-wise conversion of 2,3-dichlorophenol to the 4-fluoro derivative via the Balz-Schiemann route.

Experimental Protocols

Step 1: Regioselective Nitration

Objective: Install a nitro group at the C4 position while minimizing the C6 (ortho) isomer.

-

Reagents: 2,3-Dichlorophenol (1.0 equiv), Nitric Acid (90% fuming, 1.1 equiv), Glacial Acetic Acid (Solvent).

-

Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, sublimation apparatus (for purification).

Procedure:

-

Dissolution: Dissolve 2,3-dichlorophenol (e.g., 20.0 g) in glacial acetic acid (55 mL) in a 3-neck flask. Cool the solution to 10–15°C using a water bath.

-

Addition: Prepare a solution of fuming nitric acid (1.1 equiv) in glacial acetic acid (15 mL). Add this dropwise to the phenol solution over 45 minutes. Critical: Maintain internal temperature below 20°C to reduce oxidation byproducts (quinones).

-

Reaction: Allow the mixture to warm to ambient temperature (25°C) and stir for 2 hours. A yellow precipitate typically forms.

-

Quench: Pour the reaction mixture into crushed ice (300 g) with vigorous stirring. Filter the resulting yellow solid.

-

Purification (The "Self-Validating" Step): The crude solid contains both the 4-nitro (major) and 6-nitro (minor) isomers.

-

Technique:Steam Distillation or Sublimation . The ortho-isomer (6-nitro) is intramolecularly hydrogen-bonded and volatile. The para-isomer (4-nitro) is not.

-

Protocol: Subject the crude solid to high-vacuum sublimation (80°C at 4 torr) or steam distillation. The residue remaining is the pure 4-nitro-2,3-dichlorophenol .

-

Yield Expectations: 75–80% (post-purification).

-

Step 2: Reduction to Aniline

Objective: Convert the nitro group to a primary amine.

-

Reagents: 4-Nitro-2,3-dichlorophenol, Iron powder (3.0 equiv), Conc. HCl (cat.), Ethanol/Water (3:1).

Procedure:

-

Suspend the purified nitro compound in Ethanol/Water.

-

Add Iron powder and a catalytic amount of HCl (or NH4Cl).

-

Heat to reflux (80°C) for 2–3 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

-

Workup: Basify with Na2CO3 to pH 9. Filter hot through Celite to remove iron oxides.

-

Concentrate the filtrate to crystallize 4-amino-2,3-dichlorophenol .

-

Note: Aminophenols are oxidation-sensitive. Store under nitrogen or use immediately in Step 3.

-

Step 3: Balz-Schiemann Fluorination

Objective: Convert the amino group to a fluorine atom via a diazonium tetrafluoroborate intermediate.[1]

-

Reagents: 4-Amino-2,3-dichlorophenol, Sodium Nitrite (NaNO2), Fluoroboric Acid (HBF4, 48% aq).

-

Safety Precaution: Diazonium salts can be explosive when dry. Do not let the intermediate dry completely unless necessary for analysis. HBF4 is corrosive.[2]

Procedure:

-

Diazotization:

-

In a polyethylene or Teflon-coated flask (glass is etched by HF traces), dissolve/suspend the amine (10 mmol) in 48% HBF4 (20 mL).

-

Cool to 0–5°C (ice/salt bath).

-

Add a solution of NaNO2 (1.1 equiv) in minimal water dropwise. Keep temperature <5°C.

-

Stir for 30 mins. A precipitate of 2,3-dichloro-4-hydroxybenzenediazonium tetrafluoroborate should form.

-

Validation: A drop of the reaction mixture on starch-iodide paper should turn blue (excess nitrite).

-

-

Decomposition:

-

Filter the diazonium salt (keep moist if transporting, or dry carefully if standard protocol requires—usually, the "one-pot" thermal decomposition in the acid is safer for phenols).

-

Preferred Method (In-situ): Slowly heat the reaction mixture (or the isolated solid suspended in xylene) to 60–80°C . Nitrogen gas evolution (

) will be observed.[1] -

Observation: The reaction is complete when gas evolution ceases.

-

-

Isolation:

-

Dilute with water and extract with Dichloromethane (DCM).

-

Wash organic layer with NaHCO3 (to remove HF/BF3 residues) and Brine.

-

Dry over MgSO4 and concentrate.[3]

-

-

Final Purification:

-

Recrystallize from Hexane/EtOAc or sublime if necessary.

-

Target Product: 2,3-Dichloro-4-fluorophenol.[4]

-

Data Summary & Validation

| Parameter | Specification / Expectation | Notes |

| Appearance | White to off-white crystalline solid | Oxidizes to pink upon air exposure |

| Melting Point | ~90–95°C (Estimated) | Compare to 2,3-dichlorophenol (58°C) |

| 1H NMR (CDCl3) | Doublet (~7.0 ppm), Doublet (~6.8 ppm) | Characteristic ortho-coupling of H5/H6 |

| 19F NMR | Singlet (decoupled) ~ -120 to -130 ppm | Diagnostic for Ar-F |

| Mass Spec (GC-MS) | M+ peaks at m/z 178, 180, 182 | Isotopic pattern for Cl2 |

Safety & Handling

-

Hydrofluoric Acid (HF) Generation: The Balz-Schiemann reaction generates BF3 and HF byproducts. All glassware must be rinsed with base immediately after use. Use plasticware where possible for HBF4 steps.

-

Diazonium Instability: Although tetrafluoroborates are among the most stable diazonium salts, they should never be ground or heated rapidly.

-

Skin Contact: Chlorinated phenols are potent skin irritants and can be absorbed transdermally. Wear double nitrile gloves.

References

-

Nitration Protocol: "Synthesis of 4-nitro-2,3-dichlorophenol." PrepChem. Accessed October 2025. [Link]

-

Balz-Schiemann Mechanism: "Balz-Schiemann Reaction: Mechanism, Formula & Uses." Byju's Learning. Accessed October 2025. [Link]

-

Aminophenol Precursor: "4-Amino-2,3-dichlorophenol Compound Summary." PubChem. Accessed October 2025. [Link]

-

Fluorination in Ionic Liquids (Green Alternative): "Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction." Chemical Science Transactions, 2015.[5] [Link]

Sources

- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 2. data.epo.org [data.epo.org]

- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 4. 2,3-DICHLORO-4-FLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Application Note: Catalytic Fluorination Strategies for Dichlorophenols

The following Application Note is designed for research scientists and drug discovery professionals. It synthesizes advanced catalytic methodologies for the fluorination of dichlorophenols (DCPs), focusing on the two most critical transformations in medicinal chemistry: Deoxyfluorination (converting the phenolic C–O bond to C–F) and C–H Fluorination (introducing fluorine onto the aromatic ring while retaining the hydroxyl group).

Executive Summary & Strategic Analysis

Dichlorophenols (DCPs) represent a unique challenge in fluorination chemistry.[1] The phenolic hydroxyl group activates the ring, while the chlorine atoms deactivate it, creating a "push-pull" electronic environment. Furthermore, the acidity of the phenol (

This guide details two distinct catalytic workflows based on the desired structural outcome:

-

Protocol A (Deoxyfluorination): Palladium-catalyzed conversion of the phenol to an aryl fluoride via a triflate intermediate.[1] This is the preferred route for synthesizing dichlorofluorobenzenes (bioisosteres of trichlorobenzenes).[1]

-

Protocol B (C–H Fluorination): Lewis Acid-catalyzed electrophilic fluorination using Selectfluor®. This is the preferred route for synthesizing fluorinated dichlorophenols (retaining the H-bond donor capability).[1]

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the appropriate fluorination protocol based on the target pharmacophore.

Protocol A: Pd-Catalyzed Deoxyfluorination (The Buchwald-Ritter Approach)

Objective: Conversion of 2,4-Dichlorophenol to 1-Fluoro-2,4-dichlorobenzene.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition of an aryl triflate, ligand exchange with fluoride, and reductive elimination.

The Challenge & Solution

Direct displacement of phenols by fluoride is thermodynamically difficult due to the strength of the C–O bond. The most robust catalytic solution involves activating the phenol as a triflate (OTf), followed by Palladium-catalyzed fluorination.

-

Critical Factor: Reductive elimination of the C–F bond is the rate-limiting step and is notoriously difficult.

-

The Solution: Use of bulky, biaryl monophosphine ligands (e.g., tBuBrettPhos or AlPhos ) which destabilize the Pd(II) intermediate, forcing reductive elimination [1, 2].

Reagents & Materials

| Component | Specification | Role |

| Substrate | 2,4-Dichlorophenyl trifluoromethanesulfonate | Activated intermediate (prepared from DCP) |

| Catalyst Precursor | [(cinnamyl)PdCl]₂ or [(AlPhos)Pd]₂[1]•COD | Pd Source |

| Ligand | tBuBrettPhos or AlPhos | Promotes C-F reductive elimination |

| Fluorine Source | CsF (Cesium Fluoride) | Nucleophilic Fluorine source |

| Solvent | Toluene or Cyclohexane (Anhydrous) | Non-polar solvent prevents H-bonding interference |

| Additives | 3-chloropyridine (if using tBuBrettPhos) | Stabilizes Pd(0) species |

Experimental Workflow

Step 1: Activation (Triflation)

Note: This step is stoichiometric but essential for the catalytic step.

-

Dissolve 2,4-dichlorophenol (1.0 equiv) in DCM at 0°C.

-

Add Pyridine (2.0 equiv) followed by Triflic Anhydride (Tf₂O, 1.2 equiv) dropwise.[1]

-

Stir for 2 hours. Wash with 1M HCl, dry over MgSO₄, and concentrate.

-

QC Check: ¹⁹F NMR should show a singlet around -73 ppm (Ar-OTf).[1]

Step 2: Catalytic Fluorination

Conditions based on Buchwald et al. [2]

-

CsF Preparation (CRITICAL):

-

Place CsF in a reaction vial.

-

Flame-dry under vacuum (0.1 mmHg) with vigorous stirring for 5 minutes. Cool under Argon. Failure to dry CsF results in hydrolysis of the triflate back to the phenol.

-

-

Glovebox Assembly (Recommended):

-

Solvent Addition:

-

Add anhydrous Toluene (0.2 M concentration relative to substrate).[1]

-

-

Reaction:

-

Seal the vial with a PTFE-lined cap.[1]

-

Heat to 110°C for 12–18 hours.

-

-

Workup:

Mechanistic Pathway (Graphviz)[1]

Figure 2: The catalytic cycle for Pd-catalyzed fluorination of aryl triflates. The bulky ligand L is crucial for the final reductive elimination step.

Protocol B: Lewis Acid-Catalyzed C–H Fluorination

Objective: Synthesis of 2,4-dichloro-6-fluorophenol. Mechanism: Electrophilic aromatic substitution (S_EAr) mediated by a cationic N–F reagent activated by a Lewis Acid.[1]

The Challenge & Solution

Dichlorophenols are electron-deficient compared to phenol, making them sluggish to react with standard electrophilic sources.[1] However, the hydroxyl group is a strong ortho/para director.

-

Selectivity: Fluorination will occur ortho to the OH (the para position is blocked by Cl).[1]

-

Catalysis: While Selectfluor® can react alone, the addition of a Lewis Acid (e.g., ZnBr₂ or Ti(OiPr)₄) catalyzes the transfer of

and improves yield [3].

Reagents & Materials

| Component | Specification | Role |

| Substrate | 2,4-Dichlorophenol | Substrate |

| Reagent | Selectfluor® (F-TEDA-BF₄) | Electrophilic Fluorine Source |

| Catalyst | ZnBr₂ (Zinc Bromide) or Ti(OiPr)₄ | Lewis Acid Catalyst (5-10 mol%) |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent (solubilizes Selectfluor) |

| Temperature | 60°C - 80°C | Thermal activation |

Experimental Workflow

-

Setup:

-

In a round-bottom flask equipped with a condenser, dissolve 2,4-dichlorophenol (1.0 equiv) in MeCN (0.1 M).

-

-

Catalyst Addition:

-

Add ZnBr₂ (10 mol%).[1] Stir for 10 minutes to allow coordination to the phenol oxygen (enhancing ortho selectivity).

-

-

Fluorination:

-

Add Selectfluor® (1.1 equiv) in one portion.[1]

-

-

Reaction:

-

Heat to 60°C under N₂ atmosphere for 6–12 hours.

-

Monitor: TLC will show the appearance of a slightly more polar spot (fluorophenol).[1]

-

-

Workup:

-

Purification:

Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Protocol A: Hydrolysis of Triflate (Phenol recovery) | Wet CsF or Solvent | Re-dry CsF at 300°C under vacuum.[1] Use fresh anhydrous toluene.[1] |

| Protocol A: Low Conversion | Catalyst poisoning / Oxidation | Ensure strict anaerobic conditions (Glovebox or rigorous Schlenk line).[1] |

| Protocol B: Polychlorination/byproducts | Radical side reactions | Add a radical scavenger (e.g., BHT) if radical fluorination is suspected (though rare with Selectfluor/ZnBr₂).[1] |

| Protocol B: Low Regioselectivity | Temperature too high | Lower temperature to 40°C and extend reaction time.[1] |

Safety Data (HSE)

-

Selectfluor: Strong oxidant.[1] Do not mix with reducing agents.[1]

-

Dichlorophenols: Toxic by ingestion and skin contact.[1] Potential endocrine disruptors.[1]

-

HF Generation: While these protocols avoid HF gas, acidic workups of fluorinated byproducts can generate trace HF. Use calcium gluconate gel in case of exposure.[1]

References

-

Watson, D. A., et al. (2009).[1] Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides.[1] Science, 325(5948), 1661–1664. [1]

-

Sather, A. C., et al. (2015).[1][4][5] A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.[1][4] Journal of the American Chemical Society, 137(42), 13433–13438. [1]

-

Stavber, S., et al. (2005).[1] Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organofluorine Chemistry.[1] Molecules, 10(2), 406-416.[1] [1]

-

Fier, P. S., & Hartwig, J. F. (2013).[1] Copper-mediated fluorination of arylboronate esters. Science, 342(6161), 956-960.[1] [1]

-

Fujiwara, T., & Ritter, T. (2011).[1] Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(39), 11466–11469.

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides [organic-chemistry.org]

- 5. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]

Application Note: Advanced Protocols for the Incorporation of 2,3-Dichloro-4-fluorophenol in Benzoylurea Insecticide Synthesis

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols

Introduction & Mechanistic Rationale

Benzoylureas (BPUs) represent a highly successful class of insect growth regulators (IGRs) that disrupt the arthropod molting process. Unlike traditional neurotoxic insecticides, BPUs act by directly inhibiting Chitin Synthase 1 (CHS1) , a critical enzyme responsible for the polymerization of UDP-N-acetylglucosamine into chitin[1]. This targeted mechanism of action provides exceptional selectivity, resulting in low mammalian toxicity and minimal impact on non-target vertebrate species.

The structural optimization of BPUs heavily relies on the substitution patterns of the terminal aniline-derived aryl ring. Incorporating 2,3-Dichloro-4-fluorophenol as a building block into the diphenyl ether moiety of a BPU scaffold offers profound pharmacokinetic and pharmacodynamic advantages:

-

Enhanced Lipophilicity: The polyhalogenated profile increases penetration through the lipophilic insect cuticle.

-

Metabolic Stability: The specific placement of chlorine and fluorine atoms blocks primary sites of oxidative metabolism mediated by insect Cytochrome P450 enzymes, mitigating metabolic resistance.

-

Target Affinity: The electron-withdrawing nature of the halogens increases the acidity of the adjacent urea protons, strengthening hydrogen-bond interactions within the CHS1 binding pocket[1].

This application note details a self-validating, three-step synthetic workflow to incorporate 2,3-dichloro-4-fluorophenol into a novel BPU active pharmaceutical ingredient (API).

Pathway Visualization

The following diagram illustrates the synthetic workflow from the halogenated phenol starting material to the final active BPU, along with its downstream biological target.

Fig 1. Synthetic workflow and biological mechanism of 2,3-Dichloro-4-fluorophenol-derived BPUs.

Experimental Protocols & Causality

The synthesis of urea derivatives typically proceeds through an isocyanate intermediate reacting with an amine[2]. To achieve this, we first must construct the complex amine (aniline) bearing our target phenol.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 3-chloro-4-(2,3-dichloro-4-fluorophenoxy)nitrobenzene.

-

Causality & Design Choice: We utilize K₂CO₃ in N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent that leaves the phenoxide nucleophile highly un-solvated and reactive. The fluorine atom on 3-chloro-4-fluoronitrobenzene acts as an excellent leaving group because its high electronegativity stabilizes the intermediate Meisenheimer complex during the SNAr addition-elimination mechanism.

-

Procedure:

-

Charge a dry, nitrogen-purged round-bottom flask with 2,3-dichloro-4-fluorophenol (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol) in 25 mL of anhydrous DMF.

-

Stir at room temperature for 30 minutes to ensure complete deprotonation (phenoxide formation).

-

Add 3-chloro-4-fluoronitrobenzene (1.05 eq, 10.5 mmol) dropwise.

-

Heat the reaction mixture to 100°C for 6 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

-

Self-Validation: Quench the reaction by pouring into 100 mL of ice water. The precipitation of a solid indicates the formation of the highly hydrophobic diaryl ether. Filter, wash with cold water, and recrystallize from ethanol to ensure >98% purity before the next step.

-

Step 2: Chemoselective Nitro Reduction

Objective: Synthesize 3-chloro-4-(2,3-dichloro-4-fluorophenoxy)aniline.

-

Causality & Design Choice: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly avoided here. The substrate contains three labile C-Cl bonds and two C-F bonds; Pd/C will cause unwanted hydrodehalogenation, destroying the pharmacophore. Instead, a Béchamp reduction (Iron powder and Acetic acid) is utilized, which is entirely chemoselective for the nitro group.

-

Procedure:

-

Dissolve the nitro intermediate (1.0 eq, 8 mmol) in a mixture of Ethanol (30 mL) and glacial Acetic Acid (10 mL).

-

Heat the solution to 60°C and slowly add activated Iron powder (5.0 eq, 40 mmol) in portions to prevent thermal runaway.

-

Reflux at 80°C for 3 hours. Monitor via LC-MS for the disappearance of the nitro peak and the emergence of the corresponding aniline mass.

-

Self-Validation: Cool the mixture, filter through a Celite pad to remove iron salts, and concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate. The organic layer must be washed with brine and dried over Na₂SO₄ to prevent water carryover, which would ruin Step 3.

-

Step 3: Benzoylurea Condensation

Objective: Synthesize the final API, N-[3-chloro-4-(2,3-dichloro-4-fluorophenoxy)phenyl]-N'-(2,6-difluorobenzoyl)urea.

-

Causality & Design Choice: Benzoyl isocyanates are highly electrophilic and extremely sensitive to moisture[3]. Even trace water will hydrolyze the isocyanate into 2,6-difluorobenzamide, a useless byproduct. Therefore, the reaction is conducted in strictly anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)[4]. The reaction is self-catalyzing, driven by the strong nucleophilicity of the aniline nitrogen attacking the isocyanate carbon.

-

Procedure:

-

In a flame-dried flask under argon, dissolve the aniline intermediate (1.0 eq, 5 mmol) in 15 mL of anhydrous 1,2-dichloroethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.1 eq, 5.5 mmol) in 5 mL of anhydrous 1,2-dichloroethane dropwise over 15 minutes[4].

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation: The product will typically precipitate directly out of the halogenated solvent as a white crystalline solid due to the rigid, planar hydrogen-bonding network of the urea core. Filter the solid and wash with cold Dichloromethane (DCM) to remove any unreacted aniline or benzamide byproduct.

-

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics, yields, and analytical validation markers for each step of the optimized protocol.

| Synthesis Step | Target Intermediate / Product | Yield (%) | Purity (HPLC) | Key Analytical Marker (LC-MS / NMR) |

| Step 1 | Diaryl Ether (Nitro) | 88% | > 98.5% | LC-MS: [M-H]⁻ m/z 334.9 ¹H NMR: Disappearance of phenol -OH peak (~10 ppm). |

| Step 2 | Aniline Intermediate | 92% | > 99.0% | LC-MS:[M+H]⁺ m/z 306.0 ¹H NMR: Appearance of broad -NH₂ singlet at ~5.2 ppm. |

| Step 3 | Final Benzoylurea API | 85% | > 99.5% | LC-MS:[M+H]⁺ m/z 489.0 ¹H NMR: Two distinct urea -NH singlets at ~10.8 and ~11.9 ppm[4]. |

References

-

Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis | PNAS, pnas.org,[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC, nih.gov,[Link]

-

Aryl benzoyl urea derivative and pesticidal composition comprising the same - Justia Patents, justia.com, [Link]

Sources

Application Notes and Protocols for the Synthesis of 2,3-Dichloro-4-fluorophenol Derivatives

Introduction: The Significance of Dichlorofluorinated Phenolic Scaffolds

2,3-Dichloro-4-fluorophenol and its derivatives represent a class of halogenated aromatic compounds with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The specific arrangement of chlorine and fluorine atoms on the phenol ring imparts unique electronic and lipophilic properties, which can profoundly influence a molecule's biological activity and material characteristics. For instance, halophenols are key components in many pharmaceuticals[1]. The precise control over the substitution pattern is paramount for structure-activity relationship (SAR) studies and the development of novel compounds with enhanced efficacy and targeted properties.

This technical guide provides an in-depth overview of the synthetic strategies and detailed protocols for the preparation of 2,3-dichloro-4-fluorophenol and related derivatives. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable foundation for their synthetic endeavors.

Strategic Approaches to the Synthesis of Dichlorofluorophenol Derivatives

The synthesis of dichlorofluorophenol derivatives can be approached through several strategic pathways, primarily centered around electrophilic aromatic substitution and the functionalization of pre-halogenated precursors. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the phenolic ring.

Strategy 1: Direct Electrophilic Chlorination of Fluorophenol Precursors

One of the most direct routes to dichlorofluorophenols involves the sequential electrophilic chlorination of a suitable fluorophenol starting material. The hydroxyl group of the phenol is a potent activating group, directing electrophiles to the ortho and para positions. Careful control of reaction conditions is crucial to achieve the desired dichlorinated product and minimize the formation of isomeric byproducts.

A key transformation in this category is the synthesis of 2,3-dichloro-4-fluorophenol from 3-chloro-4-fluorophenol. This method highlights the use of a moderately reactive electrophilic chlorinating agent to control the regioselectivity of the second chlorination.

This protocol details the synthesis of 2,3-dichloro-4-fluorophenol from 3-chloro-4-fluorophenol using N-chlorosuccinimide (NCS) as the chlorinating agent and trifluoroacetic acid (TFA) as a catalyst.[2]

Materials:

-

3-Chloro-4-fluorophenol

-

N-chlorosuccinimide (NCS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Isohexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-4-fluorophenol (1.0 eq) in acetonitrile.

-

Add trifluoroacetic acid to the solution.

-